

Ground State Properties of the One-Dimensional t-J Model: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TJ08**

Cat. No.: **B15581975**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Scientists

Abstract

The one-dimensional (1D) t-J model is a cornerstone in the study of strongly correlated electron systems and is considered a minimal model to capture the essential physics of high-temperature superconductors.^[1] It describes electrons hopping on a lattice with the constraint of no double occupancy, a scenario characteristic of strong Coulomb repulsion. This guide provides a detailed examination of the ground state properties of the 1D t-J model, focusing on its rich phase diagram, the phenomenon of spin-charge separation, and the quantitative characteristics of its distinct phases. Methodologies for the primary computational techniques used to study the model, such as the Density Matrix Renormalization Group (DMRG), are also detailed.

Introduction to the t-J Model

The t-J model is derived from the Hubbard model in the limit of strong on-site Coulomb repulsion. Its Hamiltonian acts on a restricted Hilbert space where no two electrons can occupy the same lattice site. The Hamiltonian is given by:

$$H = -t \sum_{\langle i,j \rangle, \sigma} (c_{i,\sigma}^{\dagger} c_{j,\sigma} + h.c.) + J \sum_{\langle i,j \rangle} (S_i \cdot S_j - \frac{1}{4} n_i n_j)$$

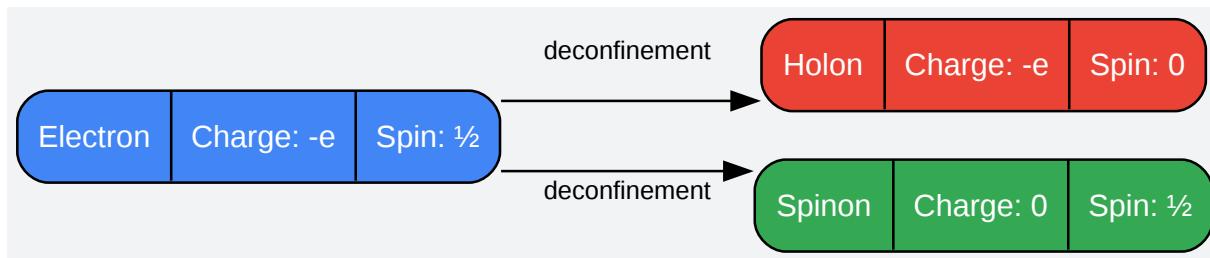
where:

- t is the nearest-neighbor hopping integral.
- J is the antiferromagnetic superexchange coupling.
- $c_{i,\sigma}^\dagger$ ($c_{i,\sigma}$) are creation (annihilation) operators for an electron with spin σ at site i .
- S_i is the spin operator at site i .
- n_i is the number operator at site i .
- The sums are over nearest-neighbor pairs $\langle i,j \rangle$.

In one dimension, this model exhibits remarkable features that are not present in higher dimensions, primarily due to the enhanced role of quantum fluctuations.

Core Concepts in One Dimension

Luttinger Liquid Theory

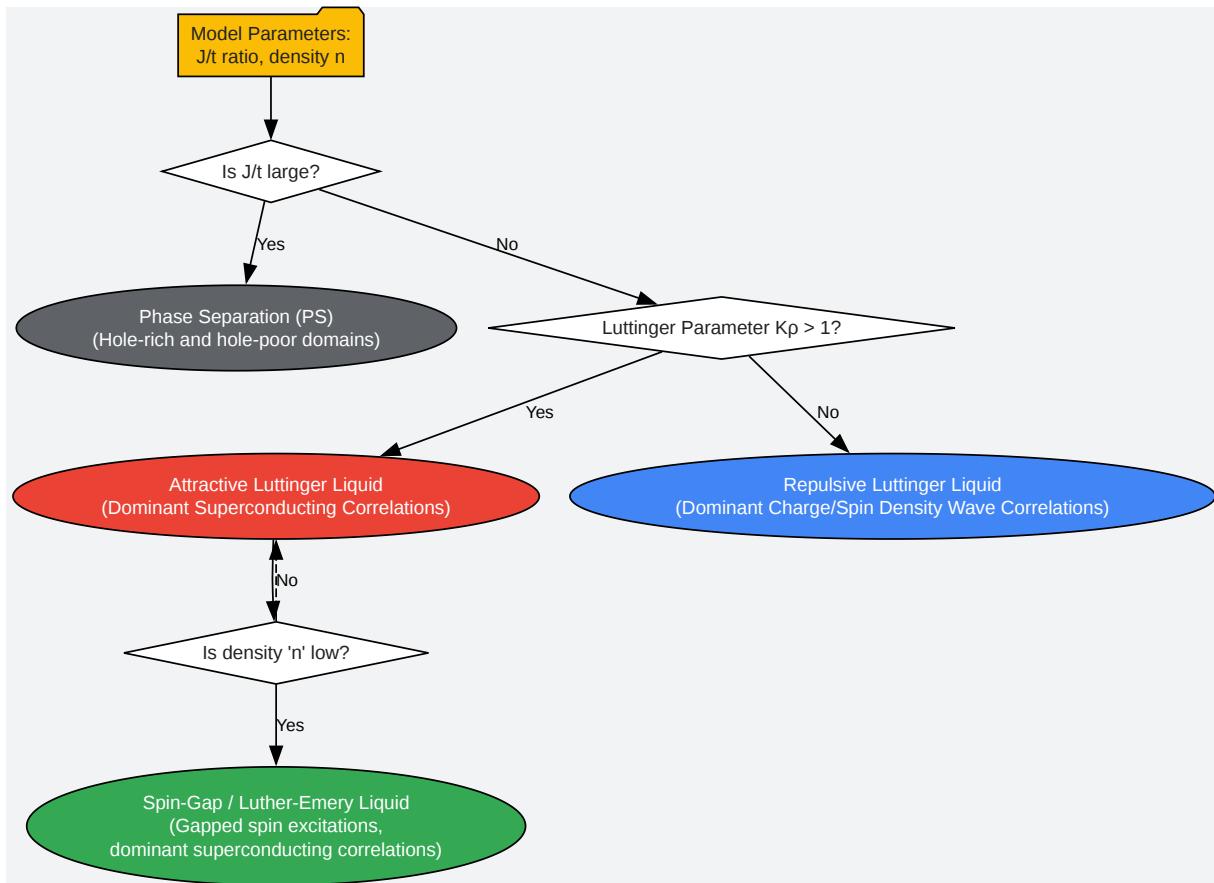

In contrast to higher-dimensional systems which are often described by Landau's Fermi liquid theory, interacting one-dimensional fermionic systems are described by the Tomonaga-Luttinger liquid theory.^[2] In a Luttinger liquid, the elementary excitations are not single particles but collective density (charge) and spin waves.^[2] A key feature is the power-law decay of correlation functions.

Spin-Charge Separation

A profound consequence of Luttinger liquid theory is spin-charge separation.^{[3][4]} In a 1D system, an electron's fundamental degrees of freedom—its spin and charge—can become deconfined and propagate as independent quasiparticles.^{[3][5]} These emergent particles are:

- Holon (or Chargon): A quasiparticle that carries the electron's charge but has no spin.^[4]
- Spinon: A quasiparticle that carries the electron's spin but is charge-neutral.^[4]

This separation is one of the most striking phenomena in condensed matter physics and is a hallmark of the 1D t - J model.^{[5][6]}



[Click to download full resolution via product page](#)

Caption: Conceptual diagram of Spin-Charge Separation.

The Ground State Phase Diagram

The ground state of the 1D t-J model is exceptionally rich, with its properties determined by the ratio of the exchange interaction to the hopping energy (J/t) and the electron density n (where $n=1$ is half-filling).[7][8] The phase diagram is composed of several distinct regions.[7][9]

[Click to download full resolution via product page](#)

Caption: Logical flow determining the ground state phase.

The primary phases identified through numerical simulations are:

- Repulsive Luttinger Liquid (Metallic): For small J/t, the system behaves as a metal with repulsive interactions. This phase is characterized by a Luttinger parameter $K_p < 1$. [10]

- Attractive Luttinger Liquid (Superconducting): As J/t increases, the interactions become effectively attractive, leading to a phase with dominant superconducting correlations. This phase has $K_p > 1$.^{[7][10]}
- Spin-Gap Phase: At low electron densities and sufficiently large J/t , a gap opens in the spin excitation spectrum.^[8] This phase exhibits suppressed spin fluctuations and enhanced superconducting pair correlations. The spin gap can reach a sizable value of $\sim 0.1t$ at low fillings.^[8]
- Phase Separation: For very large J/t , the system's ground state becomes unstable against phase separation, where electrons and holes segregate into distinct regions.^{[7][8]}

Quantitative Ground State Properties

The different phases are distinguished by calculating specific quantitative metrics, such as correlation functions and energy gaps.^{[1][8]}

Correlation Functions

In a Luttinger liquid, correlation functions for spin, charge, and pairing decay as power laws with distance. The exponents of this decay depend on the Luttinger parameter K_p .

- Spin Correlations: The spin-spin correlation function shows an algebraic decay.^{[11][12]}
- Charge Correlations: The density-density correlation function also decays algebraically, with an exponent related to K_p .^{[13][14]}
- Superconducting Correlations: In the attractive regime, singlet superconducting correlations are the most slowly decaying (dominant) fluctuations.^[11]

Data Tables

The following tables summarize key quantitative data derived from Density Matrix Renormalization Group (DMRG) studies.^{[7][9]}

Table 1: Approximate Phase Boundaries of the 1D t-J Model ($t=1$)

Electron Density (n)	Transition to Attractive LL (J ≈)	Onset of Spin-Gap Phase (J ≈)	Onset of Phase Separation (J ≈)
0.1	1.8	2.0	> 4.0
0.3	2.0	2.5	3.8
0.5	2.0	N/A	3.5
0.7	2.0	N/A	3.2
0.9	2.0	N/A	3.0

Note: These are approximate values interpolated from published phase diagrams. The spin-gap phase is prominent only at low densities.

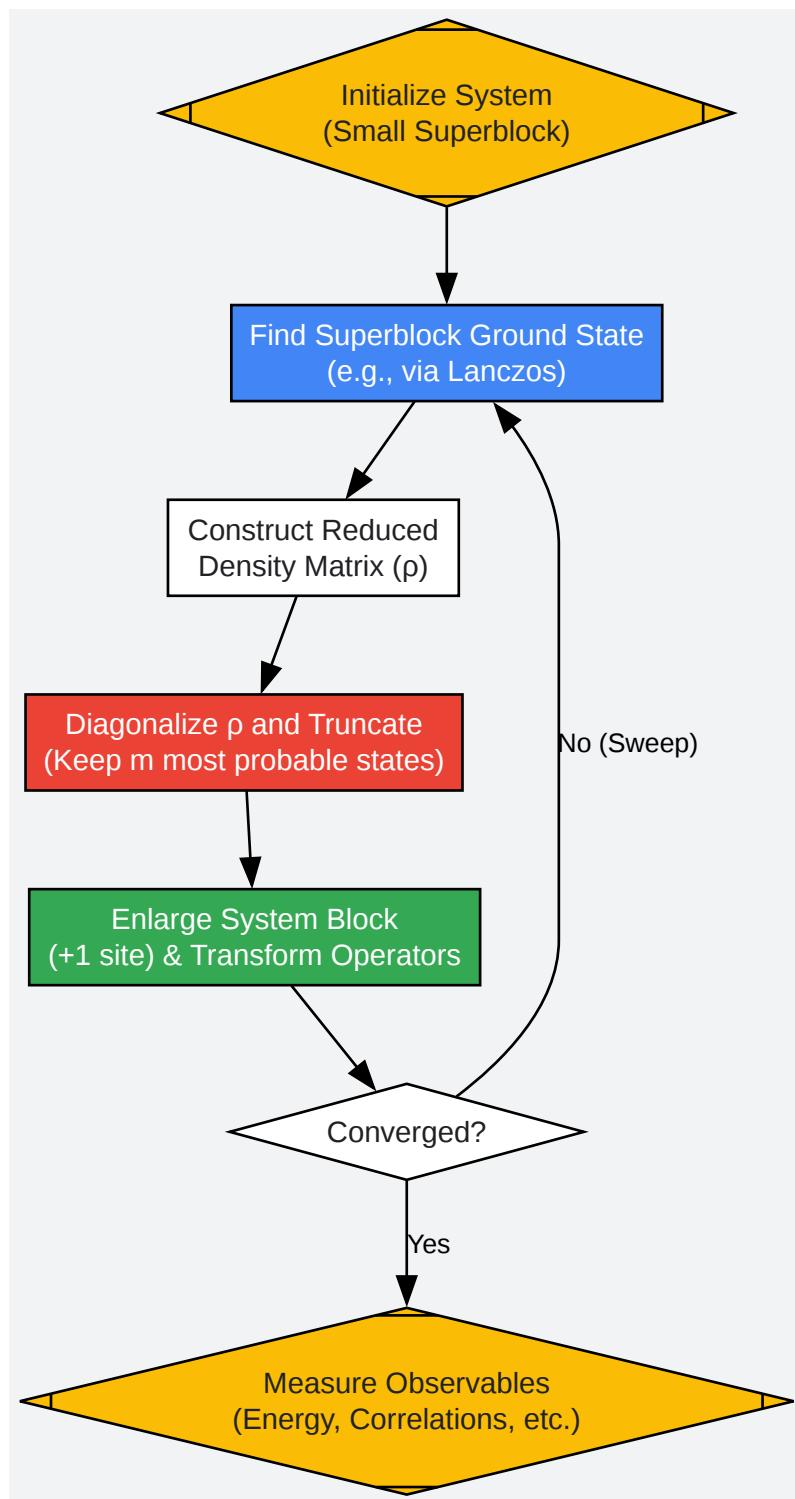
Table 2: Luttinger Parameter K_p for Selected Parameters (t=1)

J	n = 0.2	n = 0.5	n = 0.8
0.5	0.60	0.55	0.52
1.0	0.72	0.65	0.58
2.0	1.00	1.00	1.00
3.0	1.65	1.80	2.10

Note: The supersymmetric point at $J=2t$ results in $K_p=1$ for all densities. $K_p > 1$ indicates an attractive Luttinger liquid with dominant superconducting correlations.^[7]

Computational Methodologies

The theoretical nature of the t-J model necessitates the use of powerful numerical techniques to determine its ground state properties.


Density Matrix Renormalization Group (DMRG)

DMRG is a highly accurate variational method for finding the low-energy states of one-dimensional quantum systems.^[15] It is the state-of-the-art technique for studying the t-J model.

[1]

Experimental Protocol (DMRG Algorithm): The core of DMRG is an iterative procedure that builds up the lattice size while keeping the most important states of the system, defined by the density matrix of a subsystem.

- **Initialization:** Start with a small system (a "superblock") that can be solved exactly, typically composed of four sites. The superblock is divided into a "system block" and an "environment block."
- **Ground State Calculation:** Find the ground state wavefunction of the superblock using a method like the Lanczos algorithm.
- **Reduced Density Matrix:** Form the reduced density matrix for the system block by tracing out the degrees of freedom of the environment block.
- **Truncation:** Diagonalize the reduced density matrix. The eigenvectors with the largest eigenvalues correspond to the most significant states. A new basis for the system block is formed by keeping a limited number (m) of these states, truncating the Hilbert space.
- **System Growth:** Enlarge the system block by adding a site. The operators for this new, larger block are transformed into the new truncated basis.
- **Iteration:** A new superblock is formed using the enlarged system block and a corresponding environment block. The process (steps 2-6) is repeated, sweeping back and forth across the lattice until the desired system size is reached and the energy converges.

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the DMRG algorithm.

Exact Diagonalization (Lanczos Method)

For small system sizes (typically up to ~20-30 sites), the Hamiltonian matrix can be constructed and its lowest eigenvalue (ground state energy) and eigenvector can be found directly.[16] The Lanczos algorithm is an iterative method of choice for this, as it is highly efficient at finding the extremal eigenvalues of large, sparse matrices without requiring the full matrix to be stored in memory.[16][17] While limited by the exponential growth of the Hilbert space, it provides unbiased, benchmark-quality results for small clusters.[16]

Conclusion

The one-dimensional t-J model, despite its simple form, provides a rich landscape of quantum phases and phenomena. Its ground state is a delicate balance between kinetic energy, magnetic exchange, and particle density, leading to distinct phases including metallic and superconducting Luttinger liquids, a spin-gap phase, and phase separation. The model serves as a canonical example of spin-charge separation, a fundamental concept in the physics of one-dimensional systems. Advanced numerical methods, particularly DMRG, have been instrumental in mapping out its detailed phase diagram and quantifying the properties of its ground state, offering profound insights into the complex behavior of strongly correlated electrons. Further studies on extended versions of the model, for instance including next-nearest-neighbor hopping, continue to reveal even more exotic phases.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arxiv.org [arxiv.org]
- 2. quora.com [quora.com]
- 3. Spin-charge separation - Wikipedia [en.wikipedia.org]
- 4. Spin-charge separation [chemeurope.com]
- 5. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 6. Spin-charge separation in quantum wires | Semiconductor Physics Group [sp.phy.cam.ac.uk]

- 7. researchgate.net [researchgate.net]
- 8. [1012.4028] Ground-State Phase Diagram of the 1D t-J model [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 13. Charge and spin dynamics in the one-dimensional \$t\text{-}J\text{_z}\$ and \$t\text{-}J\$ models : Shu Zhang : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Density matrix renormalization group - Wikipedia [en.wikipedia.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. aldebaran.cz [aldebaran.cz]
- 18. [2402.15927] Phase diagram of the one dimensional \$t\text{-}1\text{-}t\text{-}2\text{-}J\$ model: Ferromagnetism, triplet pairing, charge and pair density waves [arxiv.org]
- To cite this document: BenchChem. [Ground State Properties of the One-Dimensional t-J Model: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581975#ground-state-properties-of-the-one-dimensional-t-j-model>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com